5-Bromoisoxazolo[5,4-b]pyridine
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Overview
Description
5-Bromoisoxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C6H3BrN2O. It is a derivative of isoxazole and pyridine, characterized by the presence of a bromine atom at the 5-position of the isoxazole ring.
Preparation Methods
The synthesis of 5-Bromoisoxazolo[5,4-b]pyridine can be achieved through several methods. One common approach involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles. Another efficient method is a catalyst-free, one-pot, three-component condensation reaction involving isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C . These methods are notable for their high yields and relatively simple reaction conditions.
Chemical Reactions Analysis
5-Bromoisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Functionalization: Functional groups can be introduced at different positions on the isoxazole ring, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include nucleophiles, electrophiles, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
5-Bromoisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It has shown potential as an antitumor agent and is being investigated for its pharmacological activities.
Agrochemistry: Derivatives of this compound have demonstrated pesticidal activity and are used as herbicide antidotes.
Material Science: The compound’s unique structure makes it a valuable building block for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromoisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to interfere with cellular processes critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
5-Bromoisoxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Isoxazolo[4,5-b]pyridine: Another derivative of isoxazole and pyridine, known for its antibacterial and anticancer activities.
Pyrazolo[3,4-b]pyridine: A related heterocyclic compound with significant biomedical applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
5-bromo-[1,2]oxazolo[5,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRIZWERXUJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NOC2=NC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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